![molecular formula C14H20O2 B11882088 [4-(4-Methoxyphenyl)cyclohexyl]methanol CAS No. 138828-57-6](/img/structure/B11882088.png)
[4-(4-Methoxyphenyl)cyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Methoxyphenyl)cyclohexyl]methanol: is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexane, where a methanol group is attached to the cyclohexyl ring, and a methoxyphenyl group is attached to the cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)cyclohexyl]methanol typically involves the reaction of 4-methoxyphenylmagnesium bromide with cyclohexanone, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions:
Oxidation: [4-(4-Methoxyphenyl)cyclohexyl]methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, such as cyclohexylmethanol, using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: 4-(4-Methoxyphenyl)cyclohexanone.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted cyclohexyl derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [4-(4-Methoxyphenyl)cyclohexyl]methanol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl ring provides structural stability and can affect the compound’s overall conformation and activity.
相似化合物的比较
4-Methoxyphenylmethanol: A simpler analogue with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylmethanol: A compound with a similar cyclohexyl structure but without the methoxyphenyl group.
Uniqueness:
- The presence of both the methoxyphenyl and cyclohexyl groups in [4-(4-Methoxyphenyl)cyclohexyl]methanol provides a unique combination of properties, making it more versatile in various applications compared to its simpler analogues.
属性
CAS 编号 |
138828-57-6 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
[4-(4-methoxyphenyl)cyclohexyl]methanol |
InChI |
InChI=1S/C14H20O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h6-9,11-12,15H,2-5,10H2,1H3 |
InChI 键 |
YFYMHBMWAWRGIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CCC(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
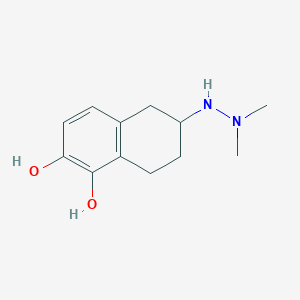
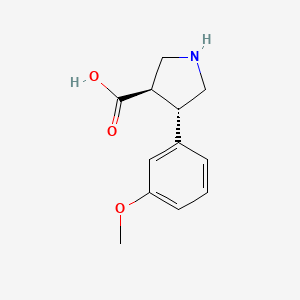
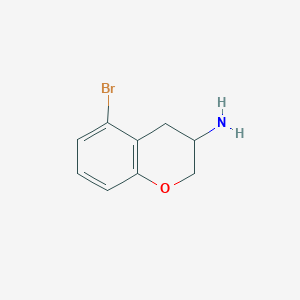

![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)

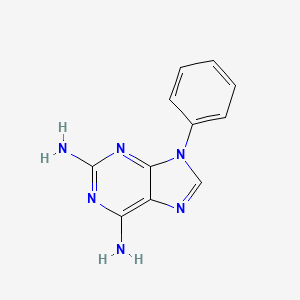
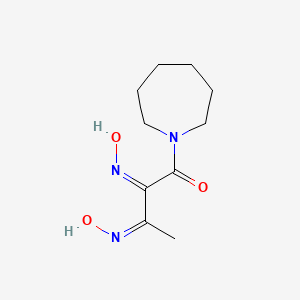
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
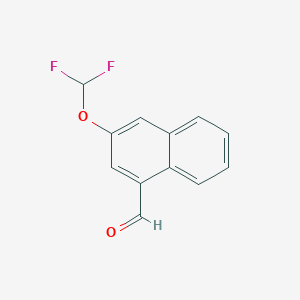
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)

![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)
